molecular formula C6H5BrN4O B13927554 7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B13927554
M. Wt: 229.03 g/mol
InChI Key: LFNDXYCZIPRZOL-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with a bromine atom at the 7th position and a methyl group at the 2nd position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2-cyanomethyl-1,3,4-oxadiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Scientific Research Applications

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may modulate other signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 7-bromo-2-methyl- is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These substituents impart distinct chemical and biological properties, making the compound a valuable target for research and development. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

7-bromo-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c1-3-2-4-5(12)8-9-6(7)11(4)10-3/h2H,1H3,(H,8,12)

InChI Key

LFNDXYCZIPRZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)C(=O)NN=C2Br

Origin of Product

United States

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